Cas no 1805437-92-6 (Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate)

Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate
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- インチ: 1S/C9H7F3N2O4/c1-2-18-9(15)5-3-4(6(10)11)8(14(16)17)13-7(5)12/h3,6H,2H2,1H3
- InChIKey: JILIZIWJNRYPQL-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([N+](=O)[O-])=NC(=C(C(=O)OCC)C=1)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 85
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029033622-1g |
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate |
1805437-92-6 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
Alichem | A029033622-250mg |
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate |
1805437-92-6 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029033622-500mg |
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate |
1805437-92-6 | 95% | 500mg |
$1,651.30 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylateに関する追加情報
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate (CAS No. 1805437-92-6): A Comprehensive Overview
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate, identified by its CAS number 1805437-92-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate, particularly the presence of both difluoromethyl and fluoro substituents, contribute to its distinctive chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The difluoromethyl group is a key structural moiety that enhances the metabolic stability and lipophilicity of molecules, which are critical factors in drug design. Its incorporation into pharmaceutical candidates often improves pharmacokinetic profiles, leading to better bioavailability and reduced susceptibility to enzymatic degradation. Similarly, the fluoro substituent is known for its ability to modulate electronic properties and binding interactions with biological targets. In pyridine derivatives, fluorine atoms can significantly influence the binding affinity and selectivity of compounds toward enzymes and receptors, thereby enhancing their therapeutic efficacy.
In recent years, Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate has been extensively studied for its potential applications in the development of novel therapeutic agents. Research has demonstrated its utility as a building block in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The nitro group present in the molecule further enhances its reactivity, allowing for facile functionalization through reduction or diazotization reactions. These properties make it a versatile intermediate for medicinal chemists seeking to develop next-generation small-molecule drugs.
The agrochemical industry has also shown interest in this compound due to its potential as a precursor for crop protection agents. Pyridine-based compounds are frequently employed in the formulation of herbicides and insecticides due to their ability to interact with biological systems at multiple levels. The combination of difluoromethyl, fluoro, and nitro substituents in Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate suggests enhanced stability against environmental degradation and improved activity against resistant pest strains.
The synthesis of Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate involves multi-step organic transformations that highlight the compound's synthetic complexity. Key steps typically include nucleophilic substitution reactions, nitration processes, and esterification to introduce the carboxylate functionality. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic strategies underscore the compound's importance as a synthetic intermediate in industrial-scale production.
The pharmacological profile of Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate has been explored through both computational modeling and experimental studies. Computational approaches have been particularly useful in predicting binding interactions with target proteins, allowing researchers to optimize molecular structures for improved efficacy. Experimental validation through enzyme inhibition assays has further confirmed the compound's potential as a lead molecule in drug discovery programs. These studies have laid the groundwork for future clinical investigations aimed at evaluating its therapeutic benefits.
The environmental impact of Ethyl 3-(difluoromethyl strong>) -6-< strong >fluoro strong > -2-nitropyridine -5-carboxylate is another critical consideration in its development and application. Efforts have been made to design synthetic routes that minimize waste generation and hazardous byproducts. Green chemistry principles have been integrated into production processes to enhance sustainability while maintaining high chemical yields. These initiatives align with global efforts to promote environmentally responsible chemical manufacturing practices.
In conclusion, Ethyl 3-(< strong > difluoromethyl strong > ) -6 - (< strong > fluoro strong > ) -2-nitropyridine -5-carboxylate represents a significant advancement in the field of organic synthesis and pharmaceutical research. Its unique structural features, combined with its versatility as a synthetic intermediate, make it a valuable asset for developing innovative therapeutics and agrochemicals. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing global health and agricultural challenges.
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